N-{4-[chloro(difluoro)methoxy]phenyl}-2-(1H-imidazol-1-yl)acetamide
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(1H-IMIDAZOL-1-YL)ACETAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with a chlorodifluoromethoxy group and an imidazole ring, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C12H10ClF2N3O2 |
|---|---|
Molecular Weight |
301.67 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-imidazol-1-ylacetamide |
InChI |
InChI=1S/C12H10ClF2N3O2/c13-12(14,15)20-10-3-1-9(2-4-10)17-11(19)7-18-6-5-16-8-18/h1-6,8H,7H2,(H,17,19) |
InChI Key |
VWJXZDQFWNIRPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=CN=C2)OC(F)(F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(1H-IMIDAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the chlorodifluoromethoxyphenyl intermediate. This intermediate is then reacted with imidazole under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(1H-IMIDAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride (NaBH4).
Solvents: Dimethylformamide, dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(1H-IMIDAZOL-1-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(1H-IMIDAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
- ®-N-(4-(CHLORODIFLUOROMETHOXY)PHENYL)-6-(3-HYDROXYPYRROLIDIN-1-YL)-5-(1H-PYRAZOL-5-YL)NICOTINAMIDE
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(1H-IMIDAZOL-1-YL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both a chlorodifluoromethoxy group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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